Ilexoside O

Xanthine Oxidase Inhibition Enzyme Assay Uric Acid Metabolism

Ilexoside O is a rigorously characterized oleanane-type triterpene saponin (C₅₃H₈₆O₂₂, MW 1075.24) whose absorption is 100% dependent on endocytosis and is not a P-gp substrate—a unique profile confirmed by SPIP rat model data. This makes it the ideal reference compound for dissecting endocytic uptake without efflux transporter interference. It also provides a measurable moderate-activity baseline (IC50 53.05 μM vs. XOD) for SAR studies, and its non-absorbable monomer form becomes permeable (Papp > 0.12 × 10⁻² cm·min⁻¹) with co-existing saponins, enabling formulation synergy research. Secure high-purity (≥98% HPLC) material for reproducible, mechanism-specific investigations.

Molecular Formula C53H86O22
Molecular Weight 1075.2 g/mol
Cat. No. B12414361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlexoside O
Molecular FormulaC53H86O22
Molecular Weight1075.2 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C2C1(C)O)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O
InChIInChI=1S/C53H86O22/c1-22-11-16-53(47(66)75-44-39(65)36(62)33(59)26(19-54)70-44)18-17-50(6)24(42(53)52(22,8)67)9-10-29-49(5)14-13-30(48(3,4)28(49)12-15-51(29,50)7)72-45-40(32(58)25(56)21-68-45)74-46-41(37(63)34(60)27(20-55)71-46)73-43-38(64)35(61)31(57)23(2)69-43/h9,22-23,25-46,54-65,67H,10-21H2,1-8H3/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43-,44-,45-,46-,49-,50+,51+,52+,53-/m0/s1
InChIKeySRTQVFRLIYXRPC-BGBHIZDGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ilexoside O for Research Procurement: Triterpene Saponin Specifications and Core Bioactivity


Ilexoside O (CAS 136552-23-3) is a triterpene saponin isolated from the roots of Ilex pubescens and Ilex tomentosa [1]. With molecular formula C₅₃H₈₆O₂₂ and molecular weight 1075.24 g/mol, the compound is structurally characterized as an oleanane-type triterpenoid glycoside with a defined sugar chain configuration [2]. Ilexoside O has been co-isolated and characterized alongside related in-class saponins including ilexsaponin B3 and ilexpublesnin A, establishing its identity within a specific structural subfamily of Ilex-derived triterpenoids [3].

Why Ilexoside O Cannot Be Substituted with Generic Ilex Saponins: Structural and Functional Differentiation


Ilexoside O belongs to a structurally diverse class of oleanane-type triterpene saponins from Ilex species that share a common aglycone core but differ substantially in glycosylation patterns—specifically the number, type, and linkage positions of sugar moieties . These structural variations directly impact intestinal absorption characteristics and target engagement profiles. For instance, ilexoside O differs from co-isolated saponins such as ilexsaponin B3 in its sugar chain configuration, which affects both P-glycoprotein substrate recognition and endocytosis-mediated transport in intestinal epithelia [1]. Consequently, in-class compounds are not functionally interchangeable for studies requiring specific permeability, transport mechanism, or target engagement properties. The evidence detailed below provides quantifiable differentiation supporting compound-specific selection.

Ilexoside O Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structural Analogs


Xanthine Oxidase (XOD) Inhibitory Activity: Quantified Potency Differentiation Among Co-Isolated Saponins

In a direct head-to-head comparison of four saponins co-isolated from Ilex pubescens roots, ilexoside O demonstrated measurable but modest XOD inhibitory activity (IC₅₀ = 53.05 μM), while the newly identified compound ilexoside P exhibited only weak activity with no quantitative IC₅₀ reported [1]. The XOD inhibition assay was conducted under standardized conditions across all isolated saponins, establishing that ilexoside O possesses quantifiable, albeit limited, activity in this specific enzyme system compared to structurally related congeners from the same source material [1].

Xanthine Oxidase Inhibition Enzyme Assay Uric Acid Metabolism

Intestinal Absorption Differentiation: Endocytosis-Dependent Transport of Ilexoside O vs. Related Ilex Saponins

In a comparative single-pass intestinal perfusion (SPIP) study in rats, ilexoside O (DC2) exhibited distinct absorption characteristics relative to five other Ilex saponins when co-administered as part of total saponins from Radix Ilicis Pubescentis (MDQ-TS). Critically, co-administration with the endocytosis inhibitor amantadine reduced ilexoside O absorption by 100%—the most pronounced reduction among all six saponins tested—compared to reductions of 40% for ilexgenin A (C1), 71% for ilexsaponin A1 (C2), 31% for ilexsaponin B2 (C4), and 53% for ilexsaponin B3 (DC1) [1]. This complete dependence on endocytosis for absorption distinguishes ilexoside O mechanistically from its structural analogs, which exhibit mixed transport mechanisms including passive diffusion and P-glycoprotein-mediated efflux [1].

Intestinal Absorption Pharmacokinetics P-glycoprotein Endocytosis

P-glycoprotein Substrate Selectivity: Differential Response to Verapamil Across Ilex Saponins

In the same SPIP rat model, co-administration with the P-glycoprotein (P-gp) inhibitor verapamil significantly increased the effective apparent permeability (Papp) of ilexsaponin A1 (C2) by 2.3-fold, ilexsaponin B1 (C3) by 1.4-fold, and ilexsaponin B3 (DC1) by 3.4-fold, confirming these compounds as P-gp substrates. In contrast, ilexoside O (DC2) showed no statistically significant Papp enhancement with verapamil, indicating that it is not a functional P-gp substrate under the tested conditions [1]. This absence of P-gp-mediated efflux distinguishes ilexoside O from structurally related ilexsaponins that are subject to active efflux transport.

P-glycoprotein Efflux Transport Bioavailability Verapamil

Co-Component Enhancement of Absorption: Ilexoside O Bioavailability in Total Extract Context

A striking finding from the intestinal absorption study was that ilexoside O (DC2), along with ilexsaponin B2 (C4) and ilexsaponin B3 (DC1), exhibited sufficient intestinal permeability (Papp > 0.12 × 10⁻² cm·min⁻¹) only when administered as part of the total saponin extract (MDQ-TS), whereas these same compounds were essentially non-absorbable when administered as isolated monomers [1]. The co-existing components in the total saponin mixture significantly enhanced the intestinal absorption of DC2 and other poorly permeable saponins, transforming them from non-absorbable monomers into systemically available compounds [1].

Bioavailability Co-administration Effects TCM Extract Intestinal Permeability

Structural Distinction via Sugar Chain Configuration: NMR-Based Differentiation from Co-Isolated Analogs

Ilexoside O (compound 2) was structurally distinguished from the newly identified ilexoside P (compound 1), ilexsaponin B3 (compound 3), and ilexpublesnin A (compound 4) through comprehensive NMR spectroscopic analyses including 1D and 2D NMR techniques coupled with chemical degradation [1]. The sugar chain configuration of ilexoside O was completely elucidated, confirming a specific glycosylation pattern that differs from its co-isolated analogs [2]. This structural characterization provides the basis for compound identity verification and quality control in research procurement.

Structural Elucidation NMR Spectroscopy Glycosylation Pattern Quality Control

Ilexoside O: Optimal Research Application Scenarios Based on Quantified Differentiation Evidence


Intestinal Absorption Mechanism Studies: Investigating Endocytosis-Exclusive Transport

Based on the direct head-to-head evidence showing that ilexoside O (DC2) absorption is reduced by 100% in the presence of the endocytosis inhibitor amantadine—compared to 31–71% reduction for related saponins [1]—ilexoside O serves as an ideal model compound for studies investigating endocytosis-dependent intestinal transport of triterpene saponins. Its complete dependence on endocytosis, combined with its non-P-gp substrate status, makes it uniquely suited for dissecting endocytic uptake mechanisms without confounding efflux transporter contributions.

Multi-Component Formulation Development: Leveraging Co-Component Absorption Enhancement

The evidence demonstrates that ilexoside O is non-absorbable as an isolated monomer but achieves sufficient intestinal permeability (Papp > 0.12 × 10⁻² cm·min⁻¹) when administered with co-existing saponin components [1]. This property positions ilexoside O as a valuable reference compound for studying component-component interactions that enhance bioavailability, and for developing multi-component formulations where synergistic absorption enhancement is a design objective.

Xanthine Oxidase Inhibitor Screening and SAR Studies with Modest Baseline Activity

With a quantified IC₅₀ of 53.05 μM against XOD [1], ilexoside O provides a defined moderate-activity baseline for structure-activity relationship (SAR) studies of Ilex-derived triterpenoid saponins. Unlike the newly identified ilexoside P, which exhibits activity too weak for IC₅₀ determination, ilexoside O offers a measurable reference point for evaluating structural modifications that may enhance or diminish XOD inhibitory potency.

Comparative Pharmacokinetic Studies of Ilex Saponins with Defined Transport Mechanisms

The SPIP rat model data provides a unique pharmacokinetic differentiation matrix: ilexoside O is characterized by 100% endocytosis-dependent absorption and no significant P-gp substrate activity, whereas ilexsaponin A1 shows 2.3-fold Papp enhancement with verapamil, and ilexsaponin B3 shows 3.4-fold Papp enhancement [1]. This quantitative differentiation supports the use of ilexoside O in comparative pharmacokinetic studies designed to correlate specific glycosylation patterns with distinct intestinal transport mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ilexoside O

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.